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Compound of Interest

2,4-Bis(1-phenylethyl)phenol,2,6-
Compound Name: bis(1-phenylethyl)phenol;2,4,6-
tris(1-phenylethyl)phenol

Cat. No.: B1141509
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-bis(1-phenylethyl)phenol, a
sterically hindered phenolic compound. It covers the historical context of its discovery, detailed
synthesis protocols, physicochemical properties, and known biological activities. The
information is intended to serve as a valuable resource for researchers and professionals in the
fields of chemistry, pharmacology, and drug development.

Introduction and History

2,6-bis(1-phenylethyl)phenol, also known as 2,6-di(a-methylbenzyl)phenol, belongs to the class
of sterically hindered phenols. The development of sterically hindered phenols as a class of
compounds dates back to the mid-20th century, driven by the need for effective antioxidants in
various industrial applications, particularly for the stabilization of polymers and oils. The bulky
substituents ortho to the hydroxyl group are a defining feature of these molecules, conferring
unique properties such as high stability and potent radical-scavenging activity.

While the precise first synthesis of 2,6-bis(1-phenylethyl)phenol is not well-documented in
publicly available literature, its synthesis falls under the broader category of Friedel-Crafts
alkylation of phenols, a well-established reaction developed in the late 19th century. The

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1141509?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

specific exploration of styrenated phenols, including the 2,6-disubstituted isomer, likely

emerged from systematic studies aimed at optimizing the antioxidant properties of this class of

compounds by varying the nature and position of the alkyl substituents.

Physicochemical Properties

A summary of the known physical and chemical properties of 2,6-bis(1-phenylethyl)phenol is

presented in Table 1. It is important to note that while some experimental data is available for

related compounds, many of the properties listed for the 2,6-isomer are computed.

Table 1: Physicochemical Properties of 2,6-bis(1-phenylethyl)phenol

Property Value Source

IUPAC Name 2,6-bis(1-phenylethyl)phenol --INVALID-LINK--
Synonyms 2,6-di(a-methylbenzyl)phenol --INVALID-LINK--
CAS Number 4237-28-9 --INVALID-LINK--
Molecular Formula C22H220 --INVALID-LINK--
Molecular Weight 302.4 g/mol --INVALID-LINK--
Physical Form Solid --INVALID-LINK--
Melting Point No data available

Boiling Point No data available

pKa (Predicted) 10.42 +0.10 --INVALID-LINK--
Solubility No data available

XLogP3 6.1 --INVALID-LINK--
Topological Polar Surface Area  20.2 A2 --INVALID-LINK--

Synthesis

The primary method for the synthesis of 2,6-bis(1-phenylethyl)phenol is the Friedel-Crafts

alkylation of phenol with styrene. The reaction is typically catalyzed by an acid. The
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regioselectivity of the reaction, yielding the 2,6-disubstituted product over other isomers, can be
influenced by the choice of catalyst and reaction conditions.

General Reaction Scheme

Phenol ‘
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Styrene (2 eq.) > 2,6-bis(1-phenylethyl)phenol

Acid Catalyst

Click to download full resolution via product page

Caption: General reaction for the synthesis of 2,6-bis(1-phenylethyl)phenol.

Detailed Experimental Protocol

The following protocol is adapted from a known procedure for the synthesis of 2,6-di-(a-
methylbenzyl)phenol.[1]

Materials:

Phenol (28 g)

Styrene (63 g)

Formic acid (5 g)

85% Phosphoric acid (4 g)
Apparatus:

o Afour-neck flask equipped with a dropping funnel, a thermometer, a condenser, and a stirrer.
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Procedure:
e Charge the four-neck flask with formic acid, 85% phosphoric acid, and phenol.
o Heat the mixture to 110°C with stirring.

e Slowly add styrene to the reaction mixture through the dropping funnel over a period of 3
hours.

 After the addition of styrene is complete, continue stirring the mixture for an additional hour
at 110°C.

o Cool the reaction mixture and wash with water to remove the phosphoric acid and formic
acid.

e The organic layer is then subjected to distillation under reduced pressure (0.2 mmHg) to
isolate the product fractions.

Expected Product Distribution (by Gas Chromatography):
e 2-(a-methylbenzyl)phenol: 22%

e 4-(a-methylbenzyl)phenol: 12%

o 2,4-di-(a-methylbenzyl)phenol: 66%

Note: This particular protocol favors the formation of the 2,4-isomer. Achieving a higher yield of
the 2,6-isomer may require optimization of the catalyst system and reaction conditions.

Biological Activity and Potential Applications

While research on the specific biological activities of 2,6-bis(1-phenylethyl)phenol is limited, the
broader class of sterically hindered phenols is well-known for its antioxidant properties. These
compounds can act as radical scavengers, which is a key mechanism in mitigating oxidative
stress implicated in various diseases.

A study on a structurally related compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has
demonstrated significant pro-apoptotic activity in cancer cells.[2] This derivative was shown to
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inhibit the proliferation of several cancer cell lines and induce apoptosis through the
suppression of the Src/AKT-STAT3 signaling pathway.[2]

Pro-apoptotic Signaling Pathway of a 4-substituted
Derivative

The following diagram illustrates the proposed mechanism of action for 4-(tert-butyl)-2,6-bis(1-

phenylethyl)phenol.
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Caption: Proposed signaling pathway for the pro-apoptotic activity of a derivative.

Experimental Methodologies
In Vitro Antioxidant Assays
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Standard in vitro assays can be employed to evaluate the antioxidant potential of 2,6-bis(1-
phenylethyl)phenol.

5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

e Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the
stable DPPH radical, causing a color change from violet to yellow, which is measured
spectrophotometrically.

¢ Protocol Outline:

o Prepare a stock solution of 2,6-bis(1-phenylethyl)phenol in a suitable solvent (e.qg.,
methanol or ethanol).

o Prepare a series of dilutions of the test compound.
o Prepare a fresh solution of DPPH in the same solvent.
o Mix the test compound solutions with the DPPH solution.

o Incubate the mixture in the dark at room temperature for a specified time (e.g., 30
minutes).

o Measure the absorbance of the solutions at the characteristic wavelength of DPPH
(typically around 517 nm).

o Calculate the percentage of radical scavenging activity.

5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation
Decolorization Assay

e Principle: This assay involves the generation of the ABTS radical cation (ABTSe+), which is
blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of
color that is measured spectrophotometrically.

e Protocol Outline:
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o Prepare a stock solution of ABTS and potassium persulfate in water and allow it to stand
in the dark to generate the ABTS radical cation.

o Dilute the ABTSe+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance

at its maximum wavelength (around 734 nm).

o Add solutions of 2,6-bis(1-phenylethyl)phenol at various concentrations to the ABTSe+

solution.
o After a set incubation time, measure the absorbance.

o Determine the percentage of inhibition of absorbance.

Conclusion

2,6-bis(1-phenylethyl)phenol is a member of the sterically hindered phenol family with potential
applications stemming from its likely antioxidant properties. While detailed experimental data
for this specific isomer is somewhat limited in the public domain, this guide provides a
foundational understanding of its synthesis and potential biological relevance based on
available information and studies of closely related compounds. Further research is warranted
to fully characterize its physicochemical properties and to explore its biological activities, which
could pave the way for its use in drug development and other scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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